molecular formula C9H9N3O4 B14813097 4-Cyclopropoxy-6-nitropicolinamide

4-Cyclopropoxy-6-nitropicolinamide

Cat. No.: B14813097
M. Wt: 223.19 g/mol
InChI Key: WUHIXXMNNHNCTE-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-nitropicolinamide is a chemical compound with the molecular formula C9H9N3O4 and a molecular weight of 223.19 g/mol It is characterized by the presence of a cyclopropoxy group and a nitro group attached to a picolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-nitropicolinamide typically involves the reaction of 4-cyclopropoxy-6-nitropyridine with an appropriate amide-forming reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the amide bond. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-nitropicolinamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-nitropicolinamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The nitro group may play a role in redox reactions, while the cyclopropoxy group could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-6-nitropyridine: A precursor in the synthesis of 4-Cyclopropoxy-6-nitropicolinamide.

    4-Cyclopropoxy-2,6-dimethoxyphenol: A structurally similar compound with different functional groups.

    4-Nitropicolinamide: Lacks the cyclopropoxy group but shares the nitro and picolinamide moieties.

Uniqueness

This compound is unique due to the presence of both the cyclopropoxy and nitro groups on the picolinamide backbone. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

4-cyclopropyloxy-6-nitropyridine-2-carboxamide

InChI

InChI=1S/C9H9N3O4/c10-9(13)7-3-6(16-5-1-2-5)4-8(11-7)12(14)15/h3-5H,1-2H2,(H2,10,13)

InChI Key

WUHIXXMNNHNCTE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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